2-(4,8-Dimethylnona-3,7-dienyl)pyridine

MAGL inhibition Positional isomerism Structure-activity relationship

2-(4,8-Dimethylnona-3,7-dienyl)pyridine (CAS 51082-21-4) is a synthetic small molecule with the formula C₁₆H₂₃N and a molecular weight of 229.36 g/mol, characterized by a pyridine ring substituted at the 2-position with a 4,8-dimethylnona-3,7-dienyl isoprenoid side chain. The compound contains an (E)-configured double bond at the 3-position of the nonadienyl chain and belongs to the class of alkylpyridines bearing terpenoid-like side chains.

Molecular Formula C16H23N
Molecular Weight 229.36 g/mol
CAS No. 51082-21-4
Cat. No. B12665867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,8-Dimethylnona-3,7-dienyl)pyridine
CAS51082-21-4
Molecular FormulaC16H23N
Molecular Weight229.36 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC1=CC=CC=N1)C)C
InChIInChI=1S/C16H23N/c1-14(2)8-6-9-15(3)10-7-12-16-11-4-5-13-17-16/h4-5,8,10-11,13H,6-7,9,12H2,1-3H3/b15-10+
InChIKeyZNQSUAAJUQLBDE-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,8-Dimethylnona-3,7-dienyl)pyridine (CAS 51082-21-4): Procurement-Relevant Identity and Structural Class


2-(4,8-Dimethylnona-3,7-dienyl)pyridine (CAS 51082-21-4) is a synthetic small molecule with the formula C₁₆H₂₃N and a molecular weight of 229.36 g/mol, characterized by a pyridine ring substituted at the 2-position with a 4,8-dimethylnona-3,7-dienyl isoprenoid side chain [1]. The compound contains an (E)-configured double bond at the 3-position of the nonadienyl chain and belongs to the class of alkylpyridines bearing terpenoid-like side chains [1]. Its structural hybrid of a basic nitrogen-containing heterocycle and a lipophilic isoprenoid tail places it at the interface of fragrance chemistry and bioactive small-molecule discovery, with emerging interest as a monoacylglycerol lipase (MAGL) inhibitor scaffold [2].

Why 2-(4,8-Dimethylnona-3,7-dienyl)pyridine Cannot Be Replaced by Common Analogs in Research and Industrial Procurement


Positional isomerism on the pyridine ring of dimethylnonadienyl-substituted pyridines dictates fundamentally divergent application profiles. The 4-substituted isomer (CAS 38462-23-6, 'Marine Pyridine') is an established fragrance ingredient valued for its marine, ozone-like odor profile [1], whereas the 2-substituted isomer (CAS 51082-21-4) has been disclosed in patent literature as a scaffold for monoacylglycerol lipase (MAGL) inhibition, a therapeutic target for neurodegenerative and pain indications [2]. Simple alkylpyridines lacking the specific isoprenoid chain or bearing different substitution positions cannot recapitulate the conformational and electronic requirements for MAGL active-site engagement. Consequently, generic compound-class substitution—e.g., procuring a 4-isomer or an unsubstituted pyridine—yields material that is functionally irrelevant for MAGL-targeted research programs and may introduce odor-active contaminants in biological assay settings.

Quantitative Differentiation Evidence for 2-(4,8-Dimethylnona-3,7-dienyl)pyridine (CAS 51082-21-4) Against Closest Analogs


Positional Isomerism Drives Functional Divergence: 2-Isomer MAGL Inhibition vs. 4-Isomer Fragrance Activity

The 2-pyridyl isomer (CAS 51082-21-4) is explicitly claimed as a monoacylglycerol lipase (MAGL) inhibitory scaffold in patent US2017/0283406 A1 [1], while the 4-pyridyl positional isomer (CAS 38462-23-6, 'Marine Pyridine') is exclusively commercialized as a fragrance ingredient with a characteristic marine odor profile . Although specific IC₅₀ values for the 2-isomer are not disclosed in the patent abstract, the inclusion of 2-(4,8-dimethylnona-3,7-dienyl)pyridine within a Markush structure claiming MAGL inhibitory activity establishes a functional divergence from the 4-isomer, which has no reported MAGL activity and is used at 5% w/w in fragrance concentrates for olfactory purposes .

MAGL inhibition Positional isomerism Structure-activity relationship

Predicted Physicochemical Differentiation: Boiling Point and Lipophilicity Shift Relative to 4-Isomer

Predicted physicochemical data indicate measurable differences between the 2- and 4-substituted dimethylnonadienyl pyridine isomers. The 2-isomer (target) has a predicted boiling point of 337.9°C at 760 mmHg , whereas the 4-isomer is predicted to boil at 347.5°C , representing a ~9.6°C difference. Both share a predicted density of ~0.914 g/cm³ , but their reversed-phase HPLC retention behavior differs: the 4-isomer is separable on a Newcrom R1 HPLC column [1], and the 2-isomer is expected to exhibit distinct retention due to altered nitrogen basicity (pyridine pKa shift) affecting stationary-phase interactions. The 2-isomer's nitrogen at the ortho position is more sterically hindered than the para-nitrogen of the 4-isomer, potentially reducing its aqueous protonation and lowering apparent logD.

Physicochemical properties Boiling point HPLC retention

MAGL Inhibitory Class Membership: Differentiation from Non-Isoprenoid Pyridine-Based MAGL Inhibitors

The Takeda patent US2017/0283406 A1 [1] discloses a broad class of heterocyclic MAGL inhibitors that includes 2-(4,8-dimethylnona-3,7-dienyl)pyridine as a representative isoprenoid-substituted pyridine. In contrast, widely used MAGL inhibitor probes such as JZL184 (IC₅₀ = 8 nM, irreversible) and MAGL-IN-4 (reversible, orally active) are based on carbamate or pyrazolopyridine scaffolds respectively, lacking the isoprenoid side chain [2]. The presence of the 4,8-dimethylnona-3,7-dienyl chain in the target compound introduces a conformationally flexible, lipophilic moiety that may differentially occupy the MAGL hydrophobic tunnel compared to rigid aromatic inhibitors, potentially offering distinct binding kinetics and subtype selectivity, although explicit comparative data between these specific compounds are not publicly available.

MAGL inhibition Isoprenoid pyridine Scaffold novelty

Synthetic Accessibility and Side-Chain Configuration: Defined (E)-Geometry at C3 vs. Mixture of Geometric Isomers

The IUPAC name 2-[(3E)-4,8-dimethylnona-3,7-dienyl]pyridine indicates a defined (E)-configuration at the C3 double bond of the nonadienyl side chain [1]. This stereochemical specification is critical because the corresponding (Z)-isomer would exhibit a different spatial orientation of the pyridine ring relative to the isoprenoid tail, potentially altering binding to hydrophobic enzyme pockets. Commercially available 4-isomer (Marine Pyridine) is often supplied as a mixture of geometric isomers without specified E/Z ratio. The target compound's defined stereochemistry, when sourced from reputable vendors specifying the (E)-configuration, provides batch-to-batch reproducibility for structure-activity relationship studies.

Stereochemical purity E-configuration Synthetic route

Procurement-Guiding Application Scenarios for 2-(4,8-Dimethylnona-3,7-dienyl)pyridine (CAS 51082-21-4)


MAGL Inhibitor Lead Discovery and Scaffold-Hopping Campaigns

Research programs seeking to diversify MAGL inhibitor chemical space beyond carbamate-based probes (e.g., JZL184) can employ 2-(4,8-dimethylnona-3,7-dienyl)pyridine as an isoprenoid-pyridine hybrid starting scaffold. Its patent-disclosed association with MAGL inhibition [1] provides a rationale for structure-activity relationship expansion, particularly through modification of the pyridine ring or side-chain saturation. The defined (E)-configuration of the C3 double bond supports reproducible analog synthesis.

Positional Isomer Reference Standard for Analytical Method Development

The approximately 9.6°C boiling point difference and distinct HPLC retention behavior between the 2-isomer (CAS 51082-21-4) and 4-isomer (CAS 38462-23-6) [2] make the target compound suitable as a reference standard for developing orthogonal analytical methods (GC boiling point elution order, mixed-mode HPLC) to resolve and quantify positional isomer impurities in either isomer product.

Pharmacological Tool for Endocannabinoid System Modulation Studies

As a structurally distinct MAGL inhibitor chemotype, this compound is applicable in preclinical research exploring endocannabinoid system modulation for neuroprotection, pain, and anxiety models. Its isoprenoid side chain may confer differential brain penetration characteristics compared to polar MAGL inhibitors, although direct pharmacokinetic data for this specific compound remain to be published.

Fragrance Industry Impurity Profiling and Sensory Quality Control

For industrial users procuring the 4-isomer (Marine Pyridine) as a fragrance ingredient, the 2-isomer serves as a critical impurity reference. Even trace contamination with the 2-isomer can alter the marine odor profile due to the pyridine nitrogen position effect on olfactory receptor binding. Quantitative 2-isomer limits can be established using the predicted boiling point differential for distillation-based purification validation.

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